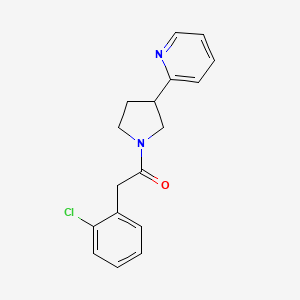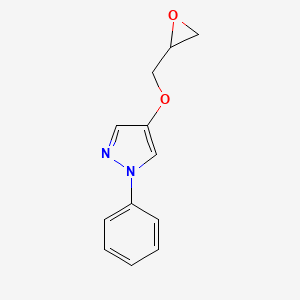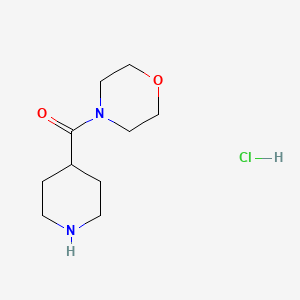
1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid is a synthetic compound that is used in various scientific research applications. It is also known as EMPC and has a molecular formula of C16H17NO2. This compound is a pyrrole derivative and has been studied extensively due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Synthesis Methods
The synthesis of 1H-pyrrole-2-carboxylic acid derivatives, including compounds similar to 1-ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid, has been a subject of research. A general synthesis method involves the reaction of 2H-azirines with enamines, yielding pyrrole derivatives. This process is notable for its moderate to high yields, demonstrating a versatile approach to accessing a wide range of pyrrole-based compounds (Law et al., 1984).
Chemical Reactions and Applications
Chemical Sensors : Research into the development of colorimetric chemosensors has explored the use of pyrrole derivatives. New colorimetric chemosensors based on pyrrolinone ester and azo-pyrazole moieties have been synthesized for the naked eye recognition of metal ions such as Cu2+, Zn2+, and Co2+. These compounds change color in response to different metal ions, indicating their potential application in environmental monitoring and analytical chemistry (Aysha et al., 2021).
Organic Synthesis : The field of organic synthesis has benefited from studies on the reactivity of pyrrole derivatives. For example, the reaction of methyl pyrrole-2-carboxylate with epoxides under different conditions leads to various products, showcasing the compound's utility in synthesizing complex organic molecules (Irwin & Wheeler, 1972).
Structural and Mechanistic Studies
X-ray Powder Diffraction : Studies have also included the structural analysis of pyrrole derivatives. For example, X-ray powder diffraction data for related compounds provide insights into their crystal structures, which is crucial for understanding their chemical reactivity and properties (Wang et al., 2017).
Environmental and Material Science Applications
Solar Cells : The application of carboxylic acid-functionalized fullerene derivatives, related to pyrrole carboxylic acids, in solar cells highlights the role of these compounds in improving the efficiency of renewable energy technologies. These derivatives serve as interfacial layer materials in inverted polymer solar cells, enhancing their performance (Choi et al., 2013).
Propiedades
IUPAC Name |
1-ethyl-4-(4-methylphenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-15-9-12(8-13(15)14(16)17)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCGYPAKMRCEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2535496.png)



![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2535504.png)
![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine](/img/structure/B2535505.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2535506.png)
![N-[1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2535507.png)
![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)

![(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2535510.png)
![2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate](/img/structure/B2535513.png)
